2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethylphenyl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1326838-22-5 |
|---|---|
Molecular Formula |
C21H18BrN5O2 |
Molecular Weight |
452.312 |
IUPAC Name |
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C21H18BrN5O2/c1-2-14-5-3-4-6-17(14)24-20(28)12-26-21(29)19-11-18(25-27(19)13-23-26)15-7-9-16(22)10-8-15/h3-11,13H,2,12H2,1H3,(H,24,28) |
InChI Key |
CMLCGBUFKILKDP-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-d][1,2,4]triazine core with a bromophenyl substituent and an N-(2-ethylphenyl)acetamide moiety. Its molecular formula is , with a molecular weight of approximately 452.3 g/mol. The presence of halogenated aromatic groups enhances its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing the pyrazolo[1,5-d][1,2,4]triazine scaffold exhibit various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell growth through various mechanisms.
- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways.
- Enzyme Inhibition : It may interact with specific enzymes, leading to inhibition or modulation of biological pathways.
The biological activity of this compound is thought to involve:
- Binding to Enzymes : The compound may bind to target enzymes or receptors, altering their activity.
- Modulation of Signaling Pathways : It could influence signaling cascades involved in cell proliferation and inflammation.
Case Studies and Research Findings
Several studies have explored the biological effects of similar compounds. For instance:
- Antitumor Activity : A study demonstrated that pyrazolo[1,5-d][1,2,4]triazine derivatives exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest .
- Enzymatic Inhibition : Research indicated that pyrazolo derivatives could act as inhibitors of specific kinases involved in cancer progression .
- Anti-inflammatory Effects : Another study highlighted the anti-inflammatory potential of similar compounds through the inhibition of pro-inflammatory cytokines .
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 4-Oxopyrazolo[1,5-d][1,2,4]triazine Derivative | C₁₈H₁₄BrN₅O₂ | Lacks halogen substitutions; simpler structure |
| 3-Arylpyrazolo[3,4-b]quinolin-6(5H)-one | C₁₉H₁₅N₄O | Different heterocyclic core; potential anti-cancer activity |
| 5-Fluoro-3-methylpyrazole | C₇H₈F₃N₃O | Simpler structure; primarily studied for agricultural applications |
This table illustrates the diversity among pyrazolo derivatives and highlights the unique structural features of this compound that may confer enhanced biological activity.
Scientific Research Applications
Biological Activities
Preliminary studies indicate that compounds similar to 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethylphenyl)acetamide exhibit significant biological activities:
- Anticancer Properties : Research has shown that related compounds can inhibit cancer cell proliferation through interactions with specific enzymes or receptors. For instance, compounds containing triazine rings have been reported to possess anticancer activity against various cancer cell lines .
- Anti-inflammatory Effects : The structural features of this compound suggest potential anti-inflammatory properties. Studies on similar pyrazolo-triazine derivatives have demonstrated their ability to modulate inflammatory pathways .
Case Studies
Several case studies highlight the applications of this compound in medicinal chemistry:
- Anticancer Activity : A study investigated the efficacy of pyrazolo[1,5-d][1,2,4]triazine derivatives against human cancer cell lines. The results indicated that these compounds exhibited cytotoxic effects and could serve as lead compounds for further development .
- Molecular Modeling Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies provide insights into its mechanism of action and potential therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
